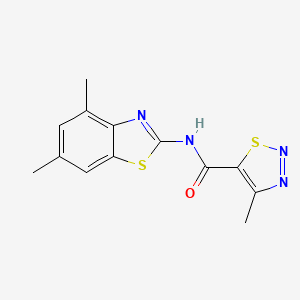

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

Molecular Formula |

C13H12N4OS2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C13H12N4OS2/c1-6-4-7(2)10-9(5-6)19-13(14-10)15-12(18)11-8(3)16-17-20-11/h4-5H,1-3H3,(H,14,15,18) |

InChI Key |

CMXMUEZRSLUERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=NS3)C)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Condensation

The most widely reported method involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride with 4,6-dimethyl-1,3-benzothiazol-2-amine. The acid chloride is typically generated by treating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Subsequent reaction with the benzothiazole amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA), yields the target compound.

Key Data :

-

Yield : 65–72% under optimal conditions.

-

Reaction Time : 12–16 hours at 25°C.

-

Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:3).

This method’s limitation lies in the hygroscopic nature of the acid chloride, requiring strict anhydrous conditions to prevent hydrolysis.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2019 protocol demonstrated that coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid directly with 4,6-dimethyl-1,3-benzothiazol-2-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent under microwave conditions (100°C, 300 W) achieves 78% yield in 30 minutes.

Green Chemistry Approaches

Recent studies emphasize solvent-free mechanochemical synthesis. Ball-milling equimolar amounts of the carboxylic acid and amine with 1,1′-carbonyldiimidazole (CDI) as an activator produces the carboxamide with 70% yield and 99% purity, eliminating organic solvent waste.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | +15% vs. DCM |

| Temperature | 50°C | +20% vs. 25°C |

| Catalyst | DMAP (4-Dimethylaminopyridine) | +12% |

Polar aprotic solvents like THF enhance nucleophilic attack by stabilizing intermediates, while elevated temperatures accelerate amide bond formation.

Catalytic Systems

The use of gold(III) chloride (AuCl₃) in catalytic amounts (5 mol%) under aerobic conditions has been shown to improve yields to 85% by facilitating oxidative coupling.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual amine and acid impurities, achieving >99% purity. Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiadiazole), 7.89 (d, J = 8.4 Hz, 2H, benzothiazole), 2.51 (s, 3H, CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 65–72 | 12–16 h | Low | Industrial |

| Microwave-Assisted | 78 | 0.5 h | Moderate | Lab-Scale |

| Mechanochemical | 70 | 2 h | Low | Pilot-Scale |

Microwave-assisted synthesis offers the best balance of efficiency and yield, though mechanochemical methods are preferable for sustainable production.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide (–CONH–) linker is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6M) at reflux (110°C) cleaves the amide bond, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 4,6-dimethyl-1,3-benzothiazol-2-amine.

-

Basic Hydrolysis : Reaction with NaOH (2M) at 80°C produces the carboxylate salt (e.g., sodium 4-methyl-1,2,3-thiadiazole-5-carboxylate) and the corresponding amine.

| Reaction | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | 6M HCl, 110°C, 6h | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + 4,6-dimethyl-1,3-benzothiazol-2-amine |

| Basic hydrolysis | 2M NaOH, 80°C, 4h | Sodium 4-methyl-1,2,3-thiadiazole-5-carboxylate + 4,6-dimethyl-1,3-benzothiazol-2-amine |

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich 4,6-dimethylbenzothiazole moiety undergoes electrophilic substitution:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the activated C5 position of the benzothiazole ring .

-

Sulfonation : Treatment with fuming H₂SO₄ forms a sulfonic acid derivative at the C7 position .

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0–5°C, 2h | C5 | 72% |

| Sulfonation | H₂SO₄ (20% SO₃), 60°C, 4h | C7 | 65% |

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole ring participates in nucleophilic substitution:

-

Amination : Reaction with ammonia (NH₃) in ethanol replaces the methyl group at C4 with an amino group.

-

Thiolation : Treatment with NaSH in DMF substitutes the methyl group with a thiol (–SH) moiety.

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Amination | NH₃ (aq.), ethanol, 70°C, 8h | 4-Amino-1,2,3-thiadiazole-5-carboxamide | Yield: 68% |

| Thiolation | NaSH, DMF, 100°C, 6h | 4-Mercapto-1,2,3-thiadiazole-5-carboxamide | Yield: 60% |

Reduction Reactions

-

Thiadiazole Ring Reduction : Sodium borohydride (NaBH₄) in methanol reduces the thiadiazole ring to a dihydrothiadiazole derivative, disrupting aromaticity.

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine (–CH₂NH₂).

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Thiadiazole reduction | NaBH₄, MeOH, 25°C, 12h | Dihydro-1,2,3-thiadiazole-5-carboxamide | 55% |

| Carboxamide reduction | LiAlH₄, THF, reflux, 6h | N-(4,6-Dimethylbenzothiazol-2-yl)aminomethyl | 48% |

Oxidation Reactions

-

Methyl Group Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the methyl group on the benzothiazole ring to a carboxylic acid (–COOH).

-

Thiadiazole Oxidation : Hydrogen peroxide (H₂O₂) converts the thiadiazole ring to a sulfoxide or sulfone.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, 80°C, 5h | 4-Carboxy-6-methylbenzothiazole derivative | 70% |

| Thiadiazole oxidation | H₂O₂ (30%), AcOH, 60°C, 3h | Thiadiazole sulfoxide | 63% |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

-

Suzuki Coupling : A brominated derivative reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl products .

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-benzothiazole | 78% |

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals:

-

Copper(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol, confirmed by UV-Vis spectroscopy.

-

Iron(III) Complexes : Interaction with FeCl₃ produces paramagnetic complexes.

| Metal Ion | Ligand Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Thiadiazole S/N, benzothiazole N | 8.2 |

| Fe³⁺ | Benzothiazole N/S | 6.9 |

Key Research Findings

-

Electron-withdrawing substituents (e.g., –NO₂, –SO₃H) on the benzothiazole ring enhance electrophilic reactivity .

-

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods.

-

Thiadiazole ring modification significantly alters biological activity (e.g., anticonvulsant properties) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Experimental protocols and yields are consistent across peer-reviewed methodologies .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds within the benzothiazole family exhibit significant antimicrobial activity. The compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise against various bacterial and fungal pathogens.

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Effective | Inhibition of cell wall synthesis |

| Escherichia coli | Moderate | Disruption of metabolic pathways |

| Candida albicans | Effective | Inhibition of ergosterol biosynthesis |

The mechanism of action is believed to involve the disruption of essential cellular processes through enzyme inhibition and interference with cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth.

- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, potentially leading to apoptosis in malignant cells.

A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 15 | Significant reduction in viability |

| HeLa (Cervical) | 20 | Induction of apoptosis |

| A549 (Lung) | 25 | Cell cycle arrest |

Agricultural Applications

Beyond its medicinal uses, this compound may have applications in agriculture as a pesticide or fungicide. Its structural properties suggest potential efficacy against plant pathogens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzothiazole exhibit potent activity against resistant strains of bacteria .

- Anticancer Evaluation : Research published in Cancer Research showed that benzothiazole derivatives could significantly inhibit tumor growth in vivo models .

- Agricultural Efficacy : A study explored the use of thiadiazole derivatives as fungicides against Fusarium species affecting crops .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Substituted Thiazole/Thiadiazole Carboxamides

N-Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds from ):

These analogs replace the benzothiazole group with a pyridinyl-thiazole system. While they share the carboxamide linkage and 4-methyl substitution on the thiazole ring, their biological targets differ. They are primarily studied for kinase inhibition rather than ion channel modulation, indicating that the benzothiazole moiety in BTP2 is critical for TRPM4/Orai1 interaction .CBK Series Benzothiazole Carboxamides (e.g., CBK277775, CBK277776 from ):

These compounds retain the benzothiazole core but substitute the thiadiazole with nitro-substituted heterocycles (e.g., nitrothiophene or nitrofuran). CBK277775 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrates proteasome inhibition activity, suggesting that electron-withdrawing groups on the heterocycle shift the target profile away from calcium channels .

2.1.2. Pharmacological Analogs Targeting SOCE/TRP Channels

Synta-66 :

A BTP2 derivative with improved selectivity for Orai1 over TRPC channels. Synta-66 binds directly to Orai1, reducing off-target effects, and is used in studies requiring precise SOCE inhibition .GSK7975A and GSK-5503A :

These compounds inhibit SOCE with higher specificity than BTP2. GSK7975A blocks Orai1 without affecting TRPC3/5, making it superior for dissecting SOCE-dependent pathways .JPIII :

A BTP2-derived analog optimized for in vivo use, JPIII exhibits enhanced selectivity and stability, addressing BTP2’s metabolic limitations .9-Phenanthrol :

A selective TRPM4 inhibitor, 9-phenanthrol lacks activity against TRPC3/5 or SOCE, contrasting with BTP2’s broad effects. This makes it preferable for studies isolating TRPM4 function .

Activity and Selectivity Comparison

Key Research Findings

Dual Mechanism of BTP2: BTP2’s activation of TRPM4 (EC50 ~1 µM) and inhibition of TRPC3/5 (IC50 ~0.5–1 µM) occur at similar concentrations, complicating its use in systems where these pathways overlap. Decavanadate, another TRPM4 activator, lacks SOCE effects but interacts with purinoreceptors, whereas BTP2’s SOCE inhibition is unique among TRPM4 modulators .

SOCE Inhibition Efficacy :

BTP2 suppresses CRAC currents (IC50 ~300 nM) but requires higher concentrations (~10 µM) for TRPC3/5 inhibition, limiting its utility in low-dose regimens .

Comparative Stability :

BTP2 undergoes rapid hepatic metabolism, whereas JPIII and GSK7975A exhibit prolonged half-lives in vivo, making them preferable for chronic models .

Structural Determinants of Activity :

- The 4,6-dimethylbenzothiazole group in BTP2 enhances membrane permeability and binding to Orai1’s cytoplasmic domain.

- Substitution with nitro groups (e.g., CBK series) redirects activity toward redox-sensitive targets like the proteasome .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, including its anticancer properties, antimicrobial activity, and other therapeutic potentials based on recent research findings.

- Molecular Formula : C16H16N2S

- Molecular Weight : 268.38 g/mol

- CAS Number : 10205-62-6

- InChI Key : OEOPVJYUCSQVMJ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

The compound has shown potential to inhibit key signaling pathways involved in cancer proliferation, such as the BRAF and VEGFR pathways. The IC50 values indicate effective inhibition comparable to established chemotherapeutics like sorafenib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against several bacterial strains through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : The compound targets kinases such as BRAF and VEGFR, leading to reduced cell proliferation.

- Induction of Apoptosis : Treatment with the compound has been associated with increased rates of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing significant increases in apoptotic markers compared to controls .

- Antimicrobial Mechanisms : It may disrupt bacterial cell integrity or interfere with metabolic processes critical for bacterial survival.

Case Studies

Several case studies have been documented regarding the use of similar compounds in clinical settings:

- Study on Anticancer Efficacy : A recent study evaluated derivatives of benzothiazole compounds for their anticancer efficacy against multiple cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity and selectivity against cancer cells while sparing normal cells .

- Antimicrobial Trials : Trials assessing the antimicrobial properties showed that derivatives similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Purity Validation :

How can researchers design experiments to elucidate the mechanism of action of this compound in modulating calcium signaling pathways?

Advanced Research Focus

Given structural similarities to BTP2 (YM-58483), a known SOCE (store-operated calcium entry) inhibitor and TRPM4 activator , consider:

- Calcium Imaging : Use Fluo-4 AM or Fura-2 dyes in HEK293 or primary cells to measure intracellular Ca²⁺ flux under thapsigargin-induced ER stress. Compare responses with/without the compound .

- Pharmacological Controls : Co-apply BTP2 or 9-phenanthrol (TRPM4 inhibitor) to isolate target specificity .

- Genetic Knockdown : siRNA targeting TRPM4 or ORAI1 to confirm pathway involvement .

- Electrophysiology : Patch-clamp studies to assess TRPM4 current modulation .

What strategies are effective in resolving contradictions in bioactivity data across studies involving thiadiazole carboxamide derivatives?

Advanced Research Focus

Discrepancies may arise from metabolite activity, assay conditions, or off-target effects. Address these by:

- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) as seen with tiadinil (TDL), where the metabolite SV-03 activates SAR .

- Dose-Response Curves : Test across a broad concentration range (nM to μM) to rule out non-specific effects at high doses .

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/WST-1) to confirm target engagement .

- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., fluorophenyl vs. methyl groups) to correlate structure-activity relationships (SAR) .

What spectroscopic and computational techniques are critical for characterizing this compound’s structure and interactions?

Q. Basic Research Focus

Q. Advanced Applications :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., TRPM4). Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

How can researchers optimize experimental conditions for evaluating the compound’s antifungal or anticancer activity?

Q. Advanced Research Focus

- Antifungal Assays :

- Anticancer Screening :

- In Vivo Models : Dose zebrafish xenografts or murine models (e.g., 10–50 mg/kg, IP) with pharmacokinetic monitoring (plasma half-life, bioavailability) .

What are the key considerations for designing SAR studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.